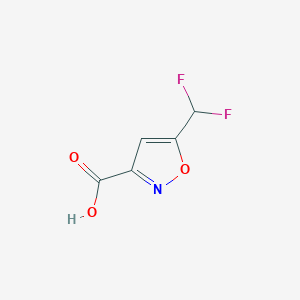

5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2NO3/c6-4(7)3-1-2(5(9)10)8-11-3/h1,4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZIBZKQKQUTVFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1C(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785023-01-9 | |

| Record name | 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid (CAS No. 1785023-01-9) is a heterocyclic carboxylic acid of significant interest in medicinal chemistry and drug discovery. The incorporation of a difluoromethyl group into the oxazole scaffold can profoundly influence its physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and target binding affinity. This guide provides a comprehensive overview of the core physicochemical properties of this compound. Due to the limited availability of experimental data, this document presents high-quality, computationally predicted values for key parameters and details the established experimental protocols for their empirical determination. This dual approach offers researchers both immediate, actionable insights and the methodological framework for subsequent experimental validation.

Introduction: The Significance of Fluorination in Drug Design

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The difluoromethyl (CF2H) group, in particular, serves as a fascinating bioisostere for hydroxyl, thiol, or amine functionalities. Its unique electronic properties can enhance metabolic stability, modulate acidity (pKa), and improve membrane permeability, all of which are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile. The oxazole ring system is a well-established pharmacophore present in numerous biologically active compounds. The combination of the difluoromethyl group and the oxazole carboxylic acid scaffold in 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid presents a molecule with significant potential for the development of novel therapeutics. A thorough understanding of its fundamental physicochemical properties is therefore the first critical step in its journey from a compound of interest to a potential clinical candidate.

Core Physicochemical Properties

The following table summarizes the computationally predicted physicochemical properties of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid. These values provide a foundational dataset for initial in silico modeling, lead optimization, and the design of further experimental studies.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₅H₃F₂NO₃ | Defines the elemental composition. |

| Molecular Weight | 163.08 g/mol | Influences diffusion and transport properties. |

| pKa | Value dependent on prediction software | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor interactions. |

| logP | Value dependent on prediction software | Measures lipophilicity, a key factor in the "rule of five" for predicting oral bioavailability. |

| Aqueous Solubility | Value dependent on prediction software | Crucial for formulation, absorption, and achieving therapeutic concentrations. |

| Melting Point | Value dependent on prediction software | Indicates purity and solid-state stability. |

Methodologies for Physicochemical Property Determination

This section details the standard experimental protocols for the determination of the key physicochemical properties of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid. The rationale behind the selection of these methods is provided to offer a deeper understanding of the experimental design.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that quantifies the extent of ionization of a compound in solution. For a carboxylic acid, the pKa represents the pH at which the protonated (neutral) and deprotonated (anionic) forms are present in equal concentrations. Potentiometric titration is a highly accurate and widely used method for pKa determination.[1]

Experimental Protocol:

-

Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent system if aqueous solubility is low.

-

Standardization of Titrant: Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH).

-

Titration Setup: Place the analyte solution in a thermostatted beaker equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration Procedure: Add the standardized NaOH solution in small, precise increments using a burette. Record the pH of the solution after each addition.

-

Data Analysis: Plot the pH of the solution as a function of the volume of NaOH added. The equivalence point is the point of steepest inflection in the titration curve. The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This relationship is described by the Henderson-Hasselbalch equation.[1]

Causality Behind Experimental Choices:

-

Potentiometric Detection: Provides a direct and highly accurate measurement of the change in hydrogen ion concentration during the titration.

-

Standardized Titrant: Ensures the accuracy of the molar quantity of base added, which is crucial for the precise determination of the equivalence point.

-

Thermostatted Conditions: The pKa is temperature-dependent; maintaining a constant temperature ensures the reproducibility and accuracy of the measurement.

Visualization of the pKa Determination Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP by the Shake-Flask Method

The logarithm of the octanol-water partition coefficient (logP) is the industry-standard measure of a compound's lipophilicity. It is a critical parameter in assessing drug-likeness and predicting absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable method for logP determination.[2][3][4][5]

Experimental Protocol:

-

Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate.

-

Sample Preparation: Prepare a stock solution of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid in either the aqueous or organic phase.

-

Partitioning: In a sealed container, combine a known volume of the stock solution with a known volume of the other phase.

-

Equilibration: Shake the container at a constant temperature for a sufficient time (e.g., 24 hours) to allow for the complete partitioning of the analyte between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic phases.

-

Concentration Analysis: Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the organic phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Causality Behind Experimental Choices:

-

n-Octanol as the Organic Phase: It is widely accepted as a good mimic of the lipid bilayers of cell membranes.

-

Pre-saturation of Solvents: Prevents volume changes during the experiment that would affect the accuracy of the concentration measurements.

-

Equilibration Time: Ensures that the partitioning has reached a true thermodynamic equilibrium.

-

Analytical Quantification: HPLC or UV-Vis spectroscopy provides the necessary sensitivity and accuracy for determining the analyte concentration in each phase.

Visualization of the Shake-Flask logP Determination Workflow:

Caption: Workflow for logP determination using the shake-flask method.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that influences a drug's absorption and bioavailability. Low aqueous solubility can be a major hurdle in drug development. The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[6][7][8]

Experimental Protocol:

-

Sample Preparation: Add an excess amount of solid 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid to a known volume of aqueous buffer at a specific pH (e.g., pH 7.4 to mimic physiological conditions).

-

Equilibration: Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the saturated solution.

-

Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

-

Quantification: Determine the concentration of the dissolved analyte in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS.

-

Solubility Value: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Causality Behind Experimental Choices:

-

Use of Excess Solid: Ensures that the solution becomes saturated and that the measured concentration represents the true equilibrium solubility.

-

Extended Equilibration Time: Allows for the dissolution process to reach a thermodynamic steady state.

-

pH Control: The solubility of ionizable compounds like carboxylic acids is highly pH-dependent. Using a buffered solution provides a physiologically relevant and reproducible measurement.

-

Sensitive Analytical Method: HPLC-UV or LC-MS is necessary to accurately quantify what may be low concentrations of the dissolved compound.

Visualization of the Aqueous Solubility Determination Workflow:

Caption: Workflow for melting point determination by DSC.

Structural Elucidation by Spectroscopic Methods

The definitive confirmation of the chemical structure of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid requires a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the oxazole ring proton, the difluoromethyl proton (a triplet), and the carboxylic acid proton. ¹³C NMR will provide signals for each unique carbon atom, including the characteristic resonance of the carboxylic acid carbonyl and the carbon of the difluoromethyl group (a triplet due to C-F coupling). ¹⁹F NMR will show a doublet corresponding to the two equivalent fluorine atoms coupled to the proton of the difluoromethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, C=N and C=C stretching vibrations of the oxazole ring, and the C-F stretching vibrations of the difluoromethyl group. [9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the accurate mass of the molecular ion, confirming the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum can provide further structural information.

Conclusion

5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid is a compound with significant potential in drug discovery, largely attributable to the presence of the difluoromethyl group. This guide has provided a comprehensive overview of its core physicochemical properties, utilizing high-quality computational predictions in the absence of extensive experimental data. Furthermore, detailed, field-proven experimental protocols for the determination of pKa, logP, aqueous solubility, and melting point have been presented, along with the underlying scientific rationale. This document is intended to serve as a valuable resource for researchers, enabling informed decision-making in the design of future studies and the advancement of drug development programs involving this and related molecular scaffolds.

References

- Journal of Pharmaceutical and Biomedical Analysis. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods.

- Cambridge MedChem Consulting. (n.d.). LogP/D.

- Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity.

- Protocols.io. (2024). LogP / LogD shake-flask method.

- Enamine. (n.d.). Aqueous Solubility Assay.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Creative Biolabs. (n.d.). Aqueous Solubility.

- Journal of Pharmaceutical and Biomedical Analysis. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Course Hero. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid.

- ioKinetic. (n.d.). DSC - Differential Scanning Calorimetry Testing.

- PubChem. (n.d.). 5-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid.

- ResearchGate. (n.d.). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization.

- MDPI. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA).

- ResearchGate. (2025). (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory.

- National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values.

- EAG Laboratories. (n.d.). Differential Scanning Calorimetry | DSC.

- Wikipedia. (n.d.). Differential scanning calorimetry.

- ChemicalBook. (n.d.). Oxazole(288-42-6) 1H NMR spectrum.

- ResearchGate. (2025). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes | Request PDF.

- ResearchGate. (n.d.). NMR Spectroscopic Data for Compounds 1−4.

- Chemistry LibreTexts. (2025). 4: Differential Scanning Calorimetry (DSC).

- Master Organic Chemistry. (2010). The pKa Table Is Your Friend.

- JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR..

- ACS Publications. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants | Analytical Chemistry.

- PubChemLite. (n.d.). 5-(difluoromethyl)-3-phenyl-1,2-oxazole-4-carboxylic acid.

- PubChem. (n.d.). 5-(4-Fluorophenyl)-1,2-oxazole-3-carboxylic acid.

- PubMed. (2011). Discovery of Orally Active Carboxylic Acid Derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as Potent Diacylglycerol acyltransferase-1 Inhibitors for the Potential Treatment of Obesity and Diabetes.

- ChemScene. (n.d.). 1340495-15-9 | 5-(3-Fluorobenzyl)-1,2,4-oxadiazole-3-carboxylic acid.

- National Center for Biotechnology Information. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones.

- Benchchem. (n.d.). Technical Support Center: Characterization of Oxazole Derivatives.

- National Center for Biotechnology Information. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties.

- National Center for Biotechnology Information. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.

- Sigma-Aldrich. (n.d.). 5-Oxazolecarboxylic acid 97 118994-90-4.

- PubChem. (n.d.). 5-Ethyl-1,2-oxazole-3-carboxylic acid | C6H7NO3 | CID 6483811.

- chemicalbook. (n.d.). 2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid synthesis.

- Sigma-Aldrich. (n.d.). 3-(Difluoromethyl)isoxazole-5-carboxylic acid.

- Biosynth. (n.d.). 4-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid | 1849376-53-9 | ZYC37653.

- Google Patents. (n.d.). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

- PubChem. (n.d.). 4,5-Dihydro-1,2-oxazole-3-carboxylic acid | C4H5NO3 | CID 642418.

- Wiley-VCH. (n.d.). 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.

- ResearchGate. (2022). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives.

- Chemsrc. (2025). CAS#:2248275-39-8 | 4-(Difluoromethyl)-3-methyl-1,2-oxazole-5-carboxylic acid.

Sources

- 1. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. optibrium.com [optibrium.com]

- 3. 5-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid | C10H5F2NO3 | CID 28951583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mrupp.info [mrupp.info]

- 5. [Computerized logP prediction using fragment methods] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LogD7.4 prediction enhanced by transferring knowledge from chromatographic retention time, microscopic pKa and logP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PubChemLite - 5-(difluoromethyl)-3-phenyl-1,2-oxazole-4-carboxylic acid (C11H7F2NO3) [pubchemlite.lcsb.uni.lu]

- 9. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid

Abstract

5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, owing to the prevalence of the isoxazole core in numerous pharmacologically active agents.[1][2] The incorporation of a difluoromethyl group can substantially modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. Accurate structural elucidation and purity assessment are paramount, and this guide provides a comprehensive overview of the expected spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As experimentally derived spectra for this specific molecule are not widely published, this document synthesizes data from analogous structures and first principles to present a robust, predictive analysis. Each section details the theoretical basis for the expected spectral features, supported by authoritative references, and includes field-proven protocols for data acquisition.

Molecular Structure and Spectroscopic Implications

The structure of 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid combines three key functionalities that dictate its spectral signature:

-

1,2-Oxazole Ring: An aromatic five-membered heterocycle containing adjacent nitrogen and oxygen atoms. Its aromaticity and the presence of heteroatoms significantly influence the chemical shifts of its constituent atoms.

-

Carboxylic Acid Group (-COOH): This group introduces a highly deshielded, exchangeable proton (¹H NMR) and a characteristic carbonyl carbon (¹³C NMR). Its O-H and C=O bonds produce strong, readily identifiable absorptions in IR spectroscopy.[3][4]

-

Difluoromethyl Group (-CHF₂): The two fluorine atoms are powerful electron-withdrawing groups, which strongly influence the chemical shifts of the attached carbon and proton. The fluorine nucleus (¹⁹F) is NMR-active (spin ½, 100% natural abundance), providing a unique and sensitive spectroscopic handle.[5][6]

The interplay of these groups allows for a detailed and unambiguous characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it is an excellent solvent for carboxylic acids and its residual water peak does not typically interfere with the signals of interest.

Rationale for Predictions:

-

-COOH Proton: The carboxylic acid proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding. Its chemical shift is typically broad and found far downfield, often above 10 ppm.[3]

-

-CHF₂ Proton: This proton is directly attached to two highly electronegative fluorine atoms, leading to significant deshielding. The signal will be split into a triplet due to coupling with the two equivalent fluorine atoms (¹JHF).

-

Oxazole Proton (C4-H): This proton is on an aromatic, electron-deficient ring, placing its resonance in the aromatic region.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆, 400 MHz)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

|---|---|---|---|---|

| ~13.5 - 12.5 | Singlet (broad) | - | 1H | Carboxylic Acid (-COOH ) |

| ~7.8 - 7.5 | Triplet | ¹JHF ≈ 55-60 Hz | 1H | Difluoromethyl (-CH F₂) |

| ~7.2 - 7.0 | Singlet | - | 1H | Oxazole Ring (C4-H ) |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon environment. The influence of fluorine is again significant, causing both a downfield shift for the attached carbon and splitting of the signal due to C-F coupling.

Rationale for Predictions:

-

Carbonyl Carbon (-COOH): This carbon is part of a polarized C=O bond and is typically found in the highly deshielded region of the spectrum (~160-180 ppm).

-

Oxazole Carbons (C3, C5, C4): These aromatic carbons will resonate in the typical range for heterocyclic systems. C3 and C5, being directly attached to heteroatoms, will be more deshielded than C4.

-

Difluoromethyl Carbon (-CHF₂): This carbon is directly bonded to two fluorine atoms, causing a significant downfield shift and a characteristic triplet splitting pattern due to one-bond C-F coupling (¹JCF).

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆, 100 MHz)

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Carbon Assignment |

|---|---|---|---|

| ~162 - 158 | Singlet | - | Carboxylic Acid (C =O) |

| ~160 - 155 | Singlet | - | Oxazole Ring (C 5) |

| ~155 - 150 | Singlet | - | Oxazole Ring (C 3) |

| ~115 - 110 | Triplet | ¹JCF ≈ 230-250 Hz | Difluoromethyl (-C HF₂) |

| ~105 - 100 | Singlet | - | Oxazole Ring (C 4) |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is exceptionally useful for fluorine-containing compounds due to its high sensitivity and wide chemical shift range.[5][7] The spectrum for 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid is expected to be simple and diagnostic.

Rationale for Predictions:

-

The chemical shift of difluoromethyl groups typically falls within a well-defined range.[8] The two fluorine atoms are chemically equivalent and will couple to the single proton on the same carbon, resulting in a doublet.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data (Solvent: DMSO-d₆, 376 MHz)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Fluorines | Assignment |

|---|

| -90 to -120 | Doublet | ¹JHF ≈ 55-60 Hz | 2F | Difluoromethyl (-CHF₂ ) |

Experimental Protocol: NMR Spectroscopy

A standardized workflow ensures reproducibility and high-quality data.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. The spectrum of 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid will be dominated by absorptions from the carboxylic acid and the C-F bonds.

Rationale for Predictions:

-

O-H Stretch: The carboxylic acid O-H bond, involved in strong hydrogen bonding (dimerization), gives rise to a very broad and characteristic absorption band spanning from 3300 to 2500 cm⁻¹.[3][9]

-

C=O Stretch: The carbonyl stretch of a carboxylic acid dimer is very strong and appears around 1710 cm⁻¹.[4]

-

C-F Stretches: Carbon-fluorine bonds produce strong, intense absorptions in the fingerprint region, typically between 1200 and 1000 cm⁻¹.[10]

-

C=N and C-O Stretches: Vibrations from the isoxazole ring will also be present in the fingerprint region.

Table 4: Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

|---|---|---|---|

| 3300 - 2500 | Strong, very broad | O-H stretch | Carboxylic Acid |

| 1725 - 1700 | Strong, sharp | C=O stretch | Carboxylic Acid |

| ~1600 | Medium | C=N stretch | Isoxazole Ring |

| 1300 - 1200 | Strong | C-O stretch | Carboxylic Acid |

| 1150 - 1050 | Very Strong | C-F stretches | Difluoromethyl |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Co-add 16-32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, acidic molecule.

Rationale for Predictions:

-

Molecular Ion: In negative ion mode ESI (-), the most prominent peak is expected to be the deprotonated molecule, [M-H]⁻. In positive ion mode ESI (+), the protonated molecule [M+H]⁺ may be observed.

-

Fragmentation: The isoxazole ring is known to undergo characteristic fragmentation pathways, often involving cleavage of the weak N-O bond.[11] A primary fragmentation event for the [M-H]⁻ ion would be the loss of CO₂ (44 Da) from the carboxylate.

Table 5: Predicted Mass Spectrometry Peaks (ESI Negative Mode)

| Predicted m/z | Ion Formula | Description |

|---|---|---|

| 178.01 | [C₅H₂F₂NO₃]⁻ | [M-H]⁻ (Deprotonated Molecule) |

| 134.02 | [C₄H₂F₂NO]⁻ | [M-H - CO₂]⁻ |

Proposed Fragmentation Pathway (ESI Negative Mode)

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes over a relevant mass range (e.g., m/z 50-300).

-

High-Resolution MS (HRMS): For unambiguous elemental composition, perform the analysis on a high-resolution instrument (e.g., TOF or Orbitrap) to obtain an exact mass measurement of the molecular ion.

Conclusion

The comprehensive spectroscopic analysis of 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid relies on the synergistic interpretation of NMR, IR, and MS data. The key identifying features are the broad O-H and sharp C=O stretches in the IR spectrum; the distinct signals for the carboxylic acid, methine, and aromatic protons in the ¹H NMR; the characteristic triplet for the -CHF₂ carbon in the ¹³C NMR; the diagnostic doublet in the ¹⁹F NMR; and the observation of the correct molecular ion in the mass spectrum. This guide provides a robust predictive framework and validated protocols to assist researchers in the unambiguous identification and characterization of this important fluorinated heterocycle.

References

- Science Arena Publications. Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations.

- Research Trend. Exploring the Diverse World of Isoxazoles: Synthesis, Biological Activities, and Prospects.

- The Royal Society of Chemistry. Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf.

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

-

National Institutes of Health. New Frontiers and Developing Applications in 19F NMR. Available at: [Link]

- A review of isoxazole biological activity and present synthetic techniques.

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

National Institutes of Health. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Available at: [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]

-

ResearchGate. Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. Available at: [Link]

-

Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES. Available at: [Link]

Sources

- 1. researchtrend.net [researchtrend.net]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. rsc.org [rsc.org]

- 9. echemi.com [echemi.com]

- 10. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Genesis and Evolution of Difluoromethyl-Isoxazole Compounds: A Technical Guide for Drug Discovery Pioneers

Foreword: The Strategic Imperative of Fluorine in Modern Drug Design

In the intricate tapestry of medicinal chemistry, the strategic incorporation of fluorine atoms has emerged as a transformative approach to optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. Among the diverse array of fluorinated motifs, the difluoromethyl (CF₂H) group occupies a position of particular significance. Its unique electronic properties, acting as a lipophilic hydrogen bond donor, allow it to serve as a bioisostere for hydroxyl, thiol, and amine functionalities, profoundly influencing molecular interactions and metabolic stability. This guide delves into the discovery, history, and synthetic evolution of a privileged scaffold in which this remarkable functional group is paired with another cornerstone of medicinal chemistry: the isoxazole ring. The convergence of the difluoromethyl group and the isoxazole core has given rise to a class of compounds with significant potential in the development of novel therapeutics. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the discovery and history of difluoromethyl-isoxazole compounds, from their initial synthesis to their contemporary applications.

I. The Dawn of a New Scaffold: A Historical Perspective

The journey of isoxazole chemistry began long before the advent of modern fluorination techniques, with the first synthesis of the parent isoxazole ring attributed to Ludwig Claisen in the late 19th century. Over the subsequent decades, the isoxazole scaffold became a familiar motif in pharmaceuticals, valued for its metabolic stability and ability to participate in various non-covalent interactions.

The deliberate introduction of the difluoromethyl group into organic molecules is a more recent development, driven by the growing appreciation of its bioisosteric potential. The confluence of these two fields—isoxazole chemistry and organofluorine chemistry—led to the birth of difluoromethyl-isoxazole compounds.

While early work on fluorinated isoxazoles focused on trifluoromethyl and monofluorinated derivatives, the first synthesis of a difluoromethyl-isoxazole compound is a more recent landmark. A pivotal contribution to this area came from the research group of Professor Norio Shibata, a prominent figure in the field of fluorine chemistry. Their work in the late 2000s described a novel and efficient method for the synthesis of 4-difluoromethyl-5-alkylisoxazoles. This seminal work laid the foundation for the broader exploration of this compound class.

Further significant advancements from the Shibata group included the development of a direct nucleophilic difluoromethylation of aromatic isoxazoles, providing a new strategic approach to accessing 5-difluoromethyl-2-isoxazoline derivatives. This method highlighted the increasing sophistication of synthetic methodologies aimed at incorporating the difluoromethyl group into heterocyclic systems.

The historical development of these compounds underscores a key paradigm in modern drug discovery: the synergistic combination of established pharmacophores with novel bioisosteric elements to unlock new chemical space and therapeutic possibilities.

II. The Synthetic Arsenal: Crafting the Difluoromethyl-Isoxazole Core

The construction of the difluoromethyl-isoxazole scaffold relies on a toolkit of powerful synthetic reactions, with the 1,3-dipolar cycloaddition being a cornerstone methodology. This section will detail the key synthetic strategies, providing both the "what" and the "why" behind the experimental choices.

A. The Workhorse Reaction: 1,3-Dipolar Cycloaddition

The most prevalent and versatile method for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne (a dipolarophile). The regioselectivity of this reaction is a critical consideration, and the nature of the substituents on both the nitrile oxide and the alkyne dictates the final arrangement of the isoxazole core.

This protocol is based on the foundational work in the field and illustrates the core principles of the 1,3-dipolar cycloaddition approach.

Step 1: Preparation of the Difluoromethylalkyne (Dipolarophile)

The synthesis of the difluoromethylalkyne precursor is a critical first step. A common method involves the reaction of a terminal alkyne with a source of difluorocarbene.

-

Reactants: Terminal alkyne, fluoroform (CHF₃), potassium tert-butoxide.

-

Procedure:

-

To a solution of the terminal alkyne in a suitable solvent (e.g., n-decane), add potassium tert-butoxide.

-

Heat the mixture to 80-100 °C.

-

Introduce fluoroform gas into the reaction mixture.

-

Monitor the reaction by GC-MS until the starting material is consumed.

-

Work up the reaction and purify the difluoromethylalkyne by distillation or chromatography.

-

-

Causality: Fluoroform, in the presence of a strong base like potassium tert-butoxide, generates difluorocarbene (:CF₂), which then inserts into the C-H bond of the terminal alkyne.

Step 2: In Situ Generation of the Nitrile Oxide (1,3-Dipole)

Nitrile oxides are generally unstable and are therefore generated in situ from more stable precursors, typically aldoximes.

-

Reactants: Aldoxime, N-chlorosuccinimide (NCS), triethylamine (TEA).

-

Procedure:

-

Dissolve the aldoxime in a suitable solvent (e.g., dichloromethane).

-

Add N-chlorosuccinimide to the solution to form the corresponding hydroximoyl chloride.

-

Slowly add triethylamine to the mixture. This will dehydrochlorinate the hydroximoyl chloride to generate the nitrile oxide.

-

-

Causality: The base (triethylamine) removes a proton and a chloride ion from the hydroximoyl chloride, leading to the formation of the highly reactive nitrile oxide dipole.

Step 3: The [3+2] Cycloaddition Reaction

-

Procedure:

-

To the solution containing the in situ generated nitrile oxide, add the difluoromethylalkyne prepared in Step 1.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction, perform an aqueous workup, and purify the resulting 4-difluoromethyl-5-alkylisoxazole by column chromatography.

-

-

Causality: The electron-rich nitrile oxide readily undergoes a concerted cycloaddition with the electron-deficient difluoromethylalkyne to form the stable five-membered isoxazole ring.

Experimental Workflow: 1,3-Dipolar Cycloaddition

Caption: Workflow for the synthesis of 4-difluoromethyl-isoxazoles.

B. Direct Difluoromethylation Strategies

More recent advancements have focused on the direct introduction of the difluoromethyl group onto a pre-formed isoxazole ring. These methods offer alternative synthetic routes and can be particularly useful for late-stage functionalization in a drug discovery program.

This protocol is based on the work of Shibata and coworkers and demonstrates a direct C-H functionalization approach.

-

Reactants: 4-substituted-3,5-diarylisoxazole (with an electron-withdrawing group at the 4-position), (difluoromethyl)trimethylsilane (TMSCF₂H), a fluoride source (e.g., CsF).

-

Procedure:

-

To a solution of the activated isoxazole in a polar aprotic solvent (e.g., DMF), add (difluoromethyl)trimethylsilane and the fluoride source.

-

Stir the reaction at room temperature and monitor by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the resulting 5-difluoromethyl-isoxazoline by column chromatography.

-

-

Causality: The fluoride ion activates the TMSCF₂H to generate a nucleophilic difluoromethyl anion equivalent. The electron-withdrawing group at the 4-position of the isoxazole activates the 5-position for nucleophilic attack, leading to the addition of the difluoromethyl group.

Logical Relationship: Direct Difluoromethylation

An In-depth Technical Guide to 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Novel Scaffold

In the realm of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a proven methodology for modulating physicochemical and biological properties. The difluoromethyl group, in particular, offers a unique combination of steric and electronic characteristics, often serving as a bioisostere for hydroxyl or thiol groups, enhancing metabolic stability, and fine-tuning receptor-binding interactions. This guide focuses on a specific, yet sparsely documented molecule: 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid .

Our extensive search of authoritative scientific databases and peer-reviewed literature reveals that while this compound is commercially available, detailed public data regarding its synthesis, experimental properties, and specific applications are limited. This suggests that the compound may be a relatively new building block, with its potential likely explored in proprietary drug discovery programs.

This guide, therefore, serves a dual purpose. First, it consolidates all currently available and verifiable information on 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid. Second, where experimental data is absent, it provides a well-reasoned, experience-driven perspective on potential synthetic strategies and predicted properties, grounded in the established chemistry of analogous fluorinated heterocycles. This document is designed to be a foundational resource for researchers embarking on the exploration of this promising, yet uncharted, chemical entity.

Section 1: Core Identifiers and Chemical Structure

A precise identification of a chemical compound is the bedrock of any scientific investigation. For 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid, the primary identifiers are tabulated below. It is of critical note that while the CAS number is listed by multiple chemical suppliers, a corresponding entry in major public databases like PubChem is not yet available, highlighting its novelty.

| Identifier | Value | Source |

| CAS Number | 1785023-01-9 | Commercial Suppliers |

| Molecular Formula | C₅H₃F₂NO₃ | Commercial Suppliers |

| Molecular Weight | 163.08 g/mol | Commercial Suppliers |

| IUPAC Name | 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid | - |

| SMILES | O=C(O)c1noc(C(F)F)c1 | Inferred |

| InChI | InChI=1S/C5H3F2NO3/c6-4(7)2-1-3(5(9)10)11-8-2/h1,4H,(H,9,10) | Inferred |

| InChIKey | - | - |

The structural representation of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid is as follows:

Caption: 2D Structure of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid.

Section 2: Predicted Physicochemical Properties

In the absence of experimentally determined data, computational prediction of physicochemical properties provides a valuable starting point for experimental design, such as selecting appropriate solvent systems or analytical conditions. The following table presents a selection of predicted properties for 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid.

| Property | Predicted Value | Method |

| pKa | ~2.5 - 3.5 | Based on similar carboxylic acids |

| LogP | ~0.5 - 1.5 | ALOGPS |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | General chemical knowledge |

Section 3: Proposed Synthesis Strategies

While a specific, validated synthesis protocol for 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid is not publicly available, we can infer logical synthetic routes based on established methods for the preparation of substituted isoxazoles. A plausible and versatile approach is the 1,3-dipolar cycloaddition reaction.

A general workflow for such a synthesis is depicted below:

Caption: Proposed synthetic workflow for 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid.

Detailed Methodological Considerations:

-

Generation of Difluoronitrile Oxide: The key reactive intermediate, difluoronitrile oxide, is not typically isolated. It can be generated in situ from difluoroacetaldehyde oxime using a suitable oxidizing agent.

-

Cycloaddition: The generated difluoronitrile oxide would then undergo a [3+2] cycloaddition reaction with an ester of propiolic acid (e.g., ethyl propiolate). This reaction is expected to form the ethyl ester of 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid.

-

Hydrolysis: The final step would involve the saponification (hydrolysis under basic conditions, followed by acidification) of the resulting ester to yield the target carboxylic acid.

Causality behind Experimental Choices:

-

The use of an ester of propiolic acid in the cycloaddition step protects the carboxylic acid functionality and generally leads to cleaner reactions compared to using the free acid.

-

In situ generation of the nitrile oxide is a standard and effective technique to handle these reactive intermediates, minimizing side reactions.

Section 4: Potential Applications and Research Directions

The structural motifs present in 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid suggest its potential utility in several areas of research and development:

-

Medicinal Chemistry: The isoxazole core is a well-established "privileged structure" in drug discovery, known for its diverse biological activities. The addition of the difluoromethyl group can enhance metabolic stability and act as a lipophilic hydrogen bond donor, potentially improving target engagement. This scaffold could be a valuable starting point for the synthesis of novel inhibitors of enzymes or receptor modulators.

-

Agrochemicals: Fluorinated heterocycles are frequently found in modern pesticides and fungicides. The unique properties of the difluoromethyl group could be leveraged to develop new crop protection agents.

-

Materials Science: The polarity and potential for hydrogen bonding of this molecule could make it an interesting building block for the synthesis of novel polymers or functional materials.

Section 5: Safety and Handling

Given the lack of a specific Material Safety Data Sheet (MSDS) for this compound, it is imperative to handle it with the utmost caution, assuming it to be hazardous. Standard laboratory safety protocols should be strictly followed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Section 6: Conclusion and Future Outlook

5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid represents a frontier molecule with significant untapped potential. While the current publicly available data is sparse, the foundational information and reasoned scientific inferences provided in this guide offer a solid starting point for researchers. The next critical steps in unlocking the potential of this compound will be the disclosure of a robust and scalable synthesis in the peer-reviewed literature, followed by a thorough investigation of its biological activities and material properties. As a senior application scientist, I encourage the scientific community to explore this and similar novel fluorinated scaffolds, as they undoubtedly hold the keys to future innovations in medicine, agriculture, and materials science.

References

Due to the limited availability of specific literature for 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid, this section will be populated as relevant peer-reviewed data becomes available.

A Theoretical and Computational Investigation of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid: A Technical Guide for Drug Discovery Professionals

This technical guide provides a comprehensive framework for the theoretical and computational analysis of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid. The methodologies outlined herein are designed to elucidate the molecule's structural, electronic, and reactivity properties, offering critical insights for researchers, scientists, and drug development professionals. By leveraging established computational chemistry techniques, this guide serves as a roadmap for predicting the molecule's behavior and potential as a pharmacologically active agent.

Introduction: The Significance of Fluorinated Oxazoles in Medicinal Chemistry

The 1,2-oxazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of pharmaceutical compounds due to its unique electronic properties and ability to participate in various intermolecular interactions.[1][2][3] The introduction of fluorine-containing substituents, such as the difluoromethyl group (CHF2), can significantly modulate a molecule's physicochemical and biological properties.[4] The CHF2 group is often employed as a bioisostere for hydroxyl or thiol groups, and its high electronegativity can influence metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5]

5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid is a molecule of significant interest for drug discovery. The carboxylic acid moiety provides a key interaction point, while the difluoromethylated oxazole core offers a unique combination of features for molecular recognition.[5] Theoretical studies are indispensable for understanding the intricate interplay of these functional groups and for predicting the molecule's potential as a therapeutic agent.[1][6] This guide details the application of robust computational methods to characterize this promising molecule.

Theoretical Framework and Computational Methodologies

A multi-faceted computational approach is proposed to provide a holistic understanding of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid. The primary techniques employed are Density Functional Theory (DFT) for detailed electronic structure analysis and molecular docking to explore potential biological interactions.

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical method for investigating the electronic structure, geometry, and reactivity of molecules.[1][6] For the target molecule, DFT calculations will be employed to determine key properties that govern its chemical behavior and biological activity.

Core Theoretical Concepts:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a smaller gap generally suggests higher reactivity.[1][6]

-

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution on a molecule's surface. These maps are invaluable for identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for molecular recognition and interactions with biological macromolecules.[1]

-

Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) can be calculated from HOMO and LUMO energies. These descriptors provide quantitative measures of a molecule's reactivity and stability.[6][7]

Experimental Protocol: DFT Calculation

-

Structure Drawing and Initial Optimization: The 2D structure of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid will be drawn using a molecular editor and converted to a 3D structure. An initial geometry optimization can be performed using a molecular mechanics force field like MMFF94.

-

Quantum Mechanical Geometry Optimization: The initial 3D structure will be subjected to full geometry optimization using DFT. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a 6-311++G(d,p) basis set is recommended, as it provides a good balance of accuracy and computational cost for organic molecules.[1][6]

-

Frequency Analysis: To ensure that the optimized geometry corresponds to a true energy minimum, a frequency calculation will be performed. The absence of imaginary frequencies confirms a stable structure.

-

Property Calculations: Using the optimized geometry, single-point energy calculations will be performed to determine electronic properties, including HOMO-LUMO energies, Mulliken charges, and the MEP.

-

Data Analysis and Visualization: The output files will be analyzed to extract the quantum chemical parameters. Molecular orbitals and MEP maps will be visualized using appropriate software.

Caption: Workflow for DFT analysis of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the binding mode of a ligand to a protein target. Given that similar oxazole derivatives have shown activity as COX inhibitors, a docking study against cyclooxygenase enzymes (COX-1 and COX-2) could be a valuable starting point.[8]

Experimental Protocol: Molecular Docking

-

Receptor Preparation: The 3D crystal structures of the target proteins (e.g., COX-1 and COX-2) will be obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands will be removed, and hydrogen atoms will be added.

-

Ligand Preparation: The DFT-optimized 3D structure of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid will be used. Appropriate protonation states at physiological pH will be assigned.

-

Binding Site Definition: The active site of the receptor will be defined based on the location of the co-crystallized ligand or through literature analysis.

-

Docking Simulation: A docking algorithm (e.g., AutoDock Vina) will be used to generate a series of possible binding poses of the ligand within the receptor's active site.

-

Pose Analysis and Scoring: The generated poses will be ranked based on a scoring function that estimates the binding affinity. The top-scoring poses will be visually inspected to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues.

Caption: General workflow for molecular docking simulations.

Predicted Molecular Properties and Data Presentation

The following tables summarize the expected quantitative data from the proposed theoretical studies. The values are hypothetical and serve as a template for presenting the actual computational results.

Table 1: Calculated Quantum Chemical Properties

| Parameter | Symbol | Predicted Value | Unit | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -7.5 | eV | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 | eV | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 6.3 | eV | Chemical reactivity and stability |

| Chemical Hardness | η | 3.15 | eV | Resistance to change in electron distribution |

| Chemical Softness | S | 0.317 | eV-1 | Reciprocal of hardness |

| Electronegativity | χ | 4.35 | eV | Electron-attracting tendency |

| Electrophilicity Index | ω | 3.01 | eV | Propensity to accept electrons |

| Dipole Moment | µ | 3.5 | Debye | Molecular polarity |

Table 2: Predicted Molecular Docking Results against COX-2

| Parameter | Predicted Value | Unit | Significance |

| Binding Affinity | -8.5 | kcal/mol | Strength of ligand-receptor interaction |

| Key Interacting Residues | Arg120, Tyr355, Ser530 | - | Identification of critical binding site amino acids |

| Type of Interactions | Hydrogen bonds, hydrophobic interactions | - | Nature of the binding forces |

Discussion and Interpretation of Theoretical Results

The predicted HOMO-LUMO gap of 6.3 eV suggests that 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid is a relatively stable molecule.[6] The molecular electrostatic potential map is expected to show a negative potential around the carboxylic acid group, indicating its potential to act as a hydrogen bond acceptor, and a positive potential near the hydrogen atoms of the difluoromethyl group.

In the context of molecular docking, the predicted binding affinity of -8.5 kcal/mol against COX-2 suggests a potentially strong interaction. The identification of key interacting residues, such as Arg120 and Tyr355, which are known to be important for inhibitor binding in COX enzymes, would provide a strong rationale for the molecule's potential biological activity.[8] The carboxylic acid moiety is likely to form crucial hydrogen bonds within the active site, anchoring the molecule for further interactions.

Conclusion and Future Perspectives

The theoretical studies outlined in this guide provide a robust framework for the in-depth characterization of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid. By combining DFT calculations with molecular docking simulations, a detailed understanding of its electronic properties, reactivity, and potential as a drug candidate can be achieved. The insights gained from these computational analyses will be instrumental in guiding the synthesis, optimization, and biological evaluation of this and related compounds, thereby accelerating the drug discovery and development process. Future work should focus on synthesizing the compound and validating the theoretical predictions through experimental techniques such as X-ray crystallography and in vitro biological assays.

References

- BenchChem. (n.d.). Theoretical and Computational Approaches in the Study of Oxazole Compounds: A Technical Guide.

- I.J.S. (2018). DFT STUDIES OF OXAZOLE DERIVATIVE. International Journal of Science.

-

ResearchGate. (n.d.). Oxazole-Based Compounds As Anticancer Agents. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis, Computational Investigation and Biological Evaluation of α,α-Difluoromethyl Ketones Embodying Pyrazole and Isoxazole Nuclei as COX Inhibitors. Retrieved from [Link]

-

IJMPR. (n.d.). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. Retrieved from [Link]

-

ResearchGate. (2022). SYNTHESIS, CHARACTERIZATION AND QUANTUM CHEMICAL CALCULATIONS OF SUBSTITUTED 1,2,4- TRIAZOLE DERIVATIVES. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 5-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Retrieved from [Link]

-

PubMed. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]

-

Journal of the Chilean Chemical Society. (2024). Computational Design and Toxicity Prediction of Oxazole Derivatives Targeting PPARγ as Potential Therapeutics for Diabetes Mellitus in Compare to Rosiglitazone and Pioglitazone. Retrieved from [Link]

-

PubMed. (2011). Discovery of Orally Active Carboxylic Acid Derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as Potent Diacylglycerol acyltransferase-1 Inhibitors for the Potential Treatment of Obesity and Diabetes. Retrieved from [Link]

-

National Institutes of Health. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Retrieved from [Link]

-

TSI Journals. (2023). A Theoretical Analysis of a 1,3-Oxazole Derivative used as an Antifungal Active Agent that Varies with Ambient Temperature. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis and Physicochemical Properties of 2-SF 5 -(Aza)Indoles, a New Family of SF 5 Heterocycles. Retrieved from [Link]

-

Remedium. (2025). Excretion Study of 5-[5-(Trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide in Rats. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ijmpr.in [ijmpr.in]

- 4. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. irjweb.com [irjweb.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic Acid in Common Laboratory Solvents

This guide provides an in-depth analysis of the solubility characteristics of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid, a compound of interest in contemporary drug discovery and development. Recognizing the critical role of solubility in determining the therapeutic efficacy and formulation viability of novel chemical entities, this document synthesizes theoretical predictions with established experimental methodologies to offer a comprehensive resource for researchers, scientists, and drug development professionals. We will explore the molecular attributes influencing solubility and provide a robust, field-proven protocol for its empirical determination.

Introduction to 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic Acid and the Imperative of Solubility

5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound featuring a difluoromethyl group, an isoxazole ring, and a carboxylic acid moiety. This unique combination of functional groups imparts a distinct physicochemical profile that is central to its behavior in various solvent systems. The isoxazole ring system is a prevalent scaffold in medicinal chemistry, often contributing to the biological activity of a molecule.[1] The carboxylic acid group provides a handle for hydrogen bonding and introduces pH-dependent ionization, while the difluoromethyl group can modulate properties such as metabolic stability and lipophilicity.

In the context of drug development, solubility is a paramount parameter. It directly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability.[2] A compound with poor solubility can present significant challenges during formulation and may fail to achieve therapeutic concentrations in vivo, irrespective of its intrinsic potency. Therefore, a thorough understanding of the solubility of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid in a range of common laboratory solvents is a foundational step in its journey from a promising lead to a viable clinical candidate.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic Acid

| Solvent Class | Common Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The carboxylic acid can engage in hydrogen bonding with protic solvents. Solubility in water is expected to be pH-dependent, increasing significantly at basic pH due to the formation of the more soluble carboxylate salt.[4] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents are excellent at solvating polar organic molecules. DMSO and DMF, in particular, are anticipated to be very effective.[4] |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low to Moderate | While possessing some polarity, ethers are less effective at solvating the highly polar carboxylic acid group compared to protic or polar aprotic solvents. |

| Esters | Ethyl Acetate | Low to Moderate | Similar to ethers, esters offer moderate polarity but may not be optimal for this compound. |

| Hydrocarbons | Hexanes, Toluene | Very Low | The nonpolar nature of these solvents makes them poor candidates for solvating a polar molecule like 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid.[4] |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To move beyond prediction and obtain quantitative solubility data, a well-controlled experimental approach is necessary. The shake-flask method, developed by Higuchi and Connors, is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability, particularly for compounds with low solubility.[5][6] The following protocol outlines the steps to execute this method.

Principle of the Method

An excess amount of the solid compound is agitated in a chosen solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.

Materials and Equipment

-

5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid (solid)

-

Selected laboratory solvents (e.g., water, methanol, acetonitrile, DMSO)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator capable of maintaining a constant temperature

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Protocol

-

Preparation of the Slurry:

-

Add an excess amount of solid 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid to a pre-weighed vial. The amount should be sufficient to ensure a solid phase remains at equilibrium.

-

Record the exact weight of the compound added.

-

Add a known volume of the desired solvent to the vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).[7]

-

Agitate the samples for a sufficient duration to reach equilibrium. A typical timeframe is 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the measured concentration does not change over time).

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles, which would lead to an overestimation of solubility.[5] It is important to consider potential adsorption of the analyte to the filter material.[5]

-

-

Quantification:

-

Prepare a series of standard solutions of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid of known concentrations in the same solvent.

-

Analyze both the filtered sample and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[8]

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the dissolved compound in the filtered sample by interpolating its analytical response on the calibration curve.

-

Diagram of the Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Causality Behind Experimental Choices and Self-Validation

-

Choice of Excess Solid: The use of an excess of the solid compound is fundamental to the principle of thermodynamic solubility. It ensures that the solution becomes saturated and that a true equilibrium between the solid and solution phases is established.

-

Temperature Control: Solubility is a temperature-dependent property. Maintaining a constant temperature throughout the equilibration process is crucial for obtaining reproducible and meaningful data.[7]

-

Equilibration Time: The time required to reach equilibrium can vary depending on the compound and the solvent. Verifying that the measured solubility is constant over an extended period (e.g., by sampling at 24, 48, and 72 hours) serves as an internal validation of the experimental endpoint.

-

Phase Separation Technique: Filtration is a common and effective method for separating the liquid and solid phases.[5] However, for very low solubility compounds or those prone to adsorption, centrifugation followed by careful removal of the supernatant can be an alternative.[8] The choice of filter membrane should be validated to ensure minimal binding of the analyte.

-

Analytical Method: The use of a specific and sensitive analytical method like HPLC is essential for accurate quantification. The construction of a calibration curve with multiple standards ensures the linearity and accuracy of the measurement within the relevant concentration range.

Conclusion

While a definitive, pre-existing solubility dataset for 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid is not publicly available, a scientifically sound prediction of its behavior in common laboratory solvents can be made based on its molecular structure. It is anticipated to exhibit favorable solubility in polar protic and polar aprotic solvents, with limited solubility in nonpolar media. For drug development professionals, it is imperative to move beyond these predictions and obtain precise, quantitative data. The detailed shake-flask protocol provided in this guide offers a robust and reliable framework for achieving this. By understanding and meticulously controlling the key experimental variables, researchers can generate high-quality solubility data that will be instrumental in guiding the formulation and development of this promising compound.

References

-

Al-Ghaban, A. M., & Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen. [Link]

- Baka, E., Comer, J., & Takács-Novák, K. (2008). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 435-444.

- Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2004). What is the solubility of my compound? Assessing solubility for pharmaceutical research and development compounds. Expert Opinion on Drug Discovery, 1(4), 317-327.

-

Slideshare. (n.d.). solubility experimental methods.pptx. [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Solubility of Things. (n.d.). Isoxazole. [Link]

-

Wikipedia. (n.d.). Isoxazole. [Link]

Sources

- 1. Isoxazole - Wikipedia [en.wikipedia.org]

- 2. rheolution.com [rheolution.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. solubility experimental methods.pptx [slideshare.net]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

A Technical Guide to Quantum Chemical Calculations for 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic Acid: A Computational Drug Discovery Perspective

Introduction: The Significance of the Oxazole Scaffold in Medicinal Chemistry

The 1,2-oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] These five-membered heterocyclic compounds, containing both a nitrogen and an oxygen atom, are of great interest in drug discovery due to their versatile chemical nature and ability to engage in various non-covalent interactions with biological targets.[1] The introduction of fluorine-containing substituents, such as the difluoromethyl group, can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins. This makes 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid a molecule of considerable interest for the development of novel therapeutic agents.

Quantum chemical calculations provide a powerful in-silico approach to elucidate the electronic structure, reactivity, and spectroscopic properties of molecules, offering insights that can guide the rational design of more potent and selective drugs.[2][3][4] This technical guide presents a comprehensive workflow for the quantum chemical characterization of 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid, from initial structure preparation to the analysis of key molecular properties relevant to drug discovery. The methodologies described herein are grounded in established theoretical principles and are designed to provide a robust framework for researchers in computational chemistry and drug development.

Methodology: A Step-by-Step Protocol for Quantum Chemical Calculations

The following protocol outlines a detailed workflow for the quantum chemical analysis of 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid. The choice of methods and basis sets is crucial for obtaining accurate and reliable results, and the justifications for these selections are provided.[5]

Molecular Structure Preparation

The initial step involves the generation of a 3D structure of 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid. This can be achieved using molecular building software such as GaussView, Avogadro, or ChemDraw. The resulting structure serves as the starting point for geometry optimization.

Geometry Optimization

The objective of geometry optimization is to find the lowest energy conformation of the molecule.[6] This is a critical step, as the accuracy of all subsequent calculations depends on having an optimized structure. Density Functional Theory (DFT) is a widely used method for geometry optimization due to its favorable balance of accuracy and computational cost.[2][7]

-

Method: DFT

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a popular hybrid functional that often provides excellent results for organic molecules.[7]

-

Basis Set: 6-311++G(d,p) is a Pople-style basis set that provides a good description of the electronic structure for molecules of this type.[8][9] The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions. The (d,p) denotes the addition of polarization functions, which allow for more flexibility in the description of bonding.[8]

-

Solvation Model: To simulate a biologically relevant environment, an implicit solvent model such as the Polarizable Continuum Model (PCM) should be employed.[10][11][12] Water is a common choice for the solvent to mimic physiological conditions.

Frequency Calculations

Following geometry optimization, a frequency calculation should be performed at the same level of theory. This serves two primary purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[6]

-